molecular formula C8H9NOS B1619332 Benzenamine, 3,5-dimethyl-N-sulfinyl- CAS No. 39909-74-5

Benzenamine, 3,5-dimethyl-N-sulfinyl-

Cat. No. B1619332
CAS RN: 39909-74-5
M. Wt: 167.23 g/mol
InChI Key: ONXBUQKKSHZONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 3,5-dimethyl-N-sulfinyl- is an organic compound belonging to the class of benzenamines. It is a colorless solid with a molecular formula C7H9NO2S. Benzenamine, 3,5-dimethyl-N-sulfinyl- is an important intermediate in the synthesis of many drugs and other compounds. It is also used as a reagent in analytical chemistry.

Scientific Research Applications

Reactions and Synthesis

  • Synthesis of N-Unsubstituted 1,2,3-Triazoles

    Efimov et al. (2014) demonstrated the synthesis of N-unsubstituted 1,2,3-triazoles through reactions of β-azolylenamines with sulfonyl azides, highlighting the generality and efficiency of this method for constructing triazole compounds, which are significant in pharmaceutical chemistry and materials science (Efimov et al., 2014).

  • Chiral Ligands for Catalysis

    Wang et al. (2013) developed simple, sulfinamide-based branched olefin ligands for Rh-catalyzed asymmetric arylation of cyclic ketimines. This process facilitates efficient and highly enantioselective construction of tetrasubstituted carbon centers, important for the development of new pharmaceuticals and agrochemicals (Wang, Jiang, & Xu, 2013).

  • Julia-Kocienski Olefination

    Alonso et al. (2005) employed 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination reaction with carbonyl compounds, a method pivotal for the synthesis of complex organic molecules including pharmaceuticals and materials (Alonso, Fuensanta, Nájera, & Varea, 2005).

Supramolecular Chemistry and Crystal Engineering

  • Supramolecular Assemblies: Wang et al. (2011) discussed the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, illustrating the effect of hydrogen-bonding in the construction of supramolecular architectures. Such studies are fundamental for the development of new materials with specific optical, electronic, or mechanical properties (Wang et al., 2011).

Chemical Biology and Pharmacology

  • Corrosion Inhibition and Biocidal Effects: Shaban et al. (2013) evaluated the corrosion inhibition and antimicrobial properties of cationic surfactants based on Schiff base against sulfate-reducing bacteria. This research is relevant for applications in materials science, specifically in the protection of metals and alloys used in industrial and marine environments (Shaban, Saied, Tawfik, Abd-Elaal, & Aiad, 2013).

Solvent and Synthon Applications

  • Use in Organic Synthesis: Jones-Mensah et al. (2016) highlighted the utility of dimethyl sulfoxide as a synthon in organic chemistry, demonstrating its role beyond a solvent to include applications as a substrate, building block, or synthon for various synthetic transformations (Jones-Mensah, Karki, & Magolan, 2016).

properties

IUPAC Name

1,3-dimethyl-5-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-7(2)5-8(4-6)9-11-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXBUQKKSHZONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=S=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192964
Record name Benzenamine, 3,5-dimethyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 3,5-dimethyl-N-sulfinyl-

CAS RN

39909-74-5
Record name Benzenamine, 3,5-dimethyl-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3,5-dimethyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenamine, 3,5-dimethyl-N-sulfinyl-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 3,5-dimethyl-N-sulfinyl-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 3,5-dimethyl-N-sulfinyl-
Reactant of Route 4
Benzenamine, 3,5-dimethyl-N-sulfinyl-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 3,5-dimethyl-N-sulfinyl-
Reactant of Route 6
Benzenamine, 3,5-dimethyl-N-sulfinyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.